molecular formula C21H19N3O5 B12457956 2-Cyano-3-[3-ethoxy-4-hydroxy-5-(2-propen-1-yl)phenyl]-N-(3-nitrophenyl)-2-propenamide CAS No. 732254-60-3

2-Cyano-3-[3-ethoxy-4-hydroxy-5-(2-propen-1-yl)phenyl]-N-(3-nitrophenyl)-2-propenamide

Cat. No.: B12457956
CAS No.: 732254-60-3
M. Wt: 393.4 g/mol
InChI Key: DZRQXQZRRGFVCM-UHFFFAOYSA-N
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Description

(2E)-2-cyano-3-[3-ethoxy-4-hydroxy-5-(prop-2-en-1-yl)phenyl]-N-(3-nitrophenyl)prop-2-enamide is a complex organic compound characterized by its unique structure, which includes cyano, ethoxy, hydroxy, and nitrophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-cyano-3-[3-ethoxy-4-hydroxy-5-(prop-2-en-1-yl)phenyl]-N-(3-nitrophenyl)prop-2-enamide typically involves multi-step organic reactions. One common approach is the Knoevenagel condensation reaction, where an aldehyde or ketone reacts with a compound containing an active methylene group in the presence of a base. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group in the compound can undergo oxidation to form corresponding ketones or aldehydes.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) in aprotic solvents.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2E)-2-cyano-3-[3-ethoxy-4-hydroxy-5-(prop-2-en-1-yl)phenyl]-N-(3-nitrophenyl)prop-2-enamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its diverse functional groups.

    Materials Science: Utilized in the synthesis of advanced materials with specific electronic or optical properties.

    Organic Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of (2E)-2-cyano-3-[3-ethoxy-4-hydroxy-5-(prop-2-en-1-yl)phenyl]-N-(3-nitrophenyl)prop-2-enamide involves interactions with various molecular targets. The cyano group can act as an electron-withdrawing group, influencing the reactivity of the compound. The hydroxy and nitrophenyl groups can participate in hydrogen bonding and π-π interactions, respectively, affecting the compound’s binding affinity to biological targets.

Comparison with Similar Compounds

Similar Compounds

    (2E)-2-cyano-3-[3-methoxy-4-hydroxy-5-(prop-2-en-1-yl)phenyl]-N-(3-nitrophenyl)prop-2-enamide: Similar structure with a methoxy group instead of an ethoxy group.

    (2E)-2-cyano-3-[3-ethoxy-4-hydroxy-5-(prop-2-en-1-yl)phenyl]-N-(4-nitrophenyl)prop-2-enamide: Similar structure with the nitro group in a different position.

Uniqueness

The unique combination of functional groups in (2E)-2-cyano-3-[3-ethoxy-4-hydroxy-5-(prop-2-en-1-yl)phenyl]-N-(3-nitrophenyl)prop-2-enamide provides distinct reactivity and potential applications compared to its similar compounds. The presence of both electron-withdrawing and electron-donating groups allows for versatile chemical transformations and interactions.

Properties

CAS No.

732254-60-3

Molecular Formula

C21H19N3O5

Molecular Weight

393.4 g/mol

IUPAC Name

2-cyano-3-(3-ethoxy-4-hydroxy-5-prop-2-enylphenyl)-N-(3-nitrophenyl)prop-2-enamide

InChI

InChI=1S/C21H19N3O5/c1-3-6-15-9-14(11-19(20(15)25)29-4-2)10-16(13-22)21(26)23-17-7-5-8-18(12-17)24(27)28/h3,5,7-12,25H,1,4,6H2,2H3,(H,23,26)

InChI Key

DZRQXQZRRGFVCM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=CC(=C1O)CC=C)C=C(C#N)C(=O)NC2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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